N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
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Overview
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. This compound features a pyrrole ring, a tetrahydropyran ring, and an isonicotinamide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Attachment of the Ethyl Linker: The pyrrole ring can then be functionalized with an ethyl group using alkylation reactions.
Synthesis of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a suitable diol.
Coupling Reactions: The pyrrole-ethyl intermediate and the tetrahydropyran intermediate can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Isonicotinamide Moiety: Finally, the isonicotinamide moiety can be introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide could be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound might be investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide would depend on its specific interactions with molecular targets. It could potentially inhibit or activate certain enzymes, receptors, or pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrrol-1-yl)ethyl)-isonicotinamide: Lacks the tetrahydropyran ring.
N-(2-(1H-pyrrol-1-yl)ethyl)-2-methoxyisonicotinamide: Lacks the tetrahydropyran ring and has a methoxy group instead.
N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzamide: Has a benzamide moiety instead of isonicotinamide.
Uniqueness
The presence of both the tetrahydropyran ring and the isonicotinamide moiety in N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide makes it unique compared to similar compounds. This unique structure could result in distinct chemical and biological properties.
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-(2-pyrrol-1-ylethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-18(20-7-10-21-8-1-2-9-21)16-3-6-19-17(13-16)24-14-15-4-11-23-12-5-15/h1-3,6,8-9,13,15H,4-5,7,10-12,14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYSEBBDWPMBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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